molecular formula C9H8O2S B081321 Ethynyl p-tolyl sulfone CAS No. 13894-21-8

Ethynyl p-tolyl sulfone

Cat. No.: B081321
CAS No.: 13894-21-8
M. Wt: 180.23 g/mol
InChI Key: FTHKWIMQNXVEHW-UHFFFAOYSA-N
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Description

Ethynyl p-tolyl sulfone is a useful research compound. Its molecular formula is C9H8O2S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

  • Protection of NH Groups in Organic Compounds : Ethynyl p-tolyl sulfone is used as a protecting group for NH groups in imides, azinones, inosines, and cyclic sulfonamides. This protection is achieved through conjugate addition to this compound. The protected derivatives can be controlled stereochemically, and the protecting groups are stable under non-nucleophilic bases and acids (Petit et al., 2014).

  • Synthesis of 4,7-Dihydro-2H-Isoindole Derivatives : this compound reacts with 1,3-dienes through a Diels-Alder reaction to form tosyl-1,4-cyclohexadienes. These adducts can be converted into 4,7-dihydro-2H-isoindole derivatives, including bicyclo[2.2.2]ocatadiene-fused pyrrole as an isoindole equivalent (Ono et al., 2006).

  • Asymmetric α-2-tosylvinylation : Ethynyl tolyl sulfone is utilized in asymmetric α-2-tosylvinylation of N-substituted proline esters. This process results in good yield and high enantioselectivities without additional bases. The reaction involves the formation of N-2-tosylvinyl ammonium ylides (Igarashi et al., 2011).

  • Synthesis of Functionalized Sulfones : Ethyl glyoxylate N-tosylhydrazone, used as a sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals, synthesizes γ-keto- and γ-hydroxy sulfones. This reaction provides direct access to these sulfones through a sulfa-Michael reaction (Fernández et al., 2014).

  • Synthesis of Optically Active Indan-2-ols : this compound is key in synthesizing optically active indan-2-ols from 4-siloxy-1,6-alkadiynes. This involves a metalative Reppe reaction mediated by a divalent titanium reagent (Hanazawa et al., 2003).

  • Protection of Thiols versus Alcohols and Phenols : Ethynyl p-tolyl sulphone is used for the chemoselective and stereoselective conjugate addition of thiols to form Tosvinyl derivatives. This protecting group is stable under various conditions and can be removed effectively via conjugate addition-elimination mechanism (Arjona et al., 2003).

Mechanism of Action

Target of Action

Ethynyl p-tolyl sulfone primarily targets nucleophilic functional groups, such as amines and thiols. These groups are commonly found in various biomolecules, including proteins and enzymes, which play crucial roles in cellular processes .

Mode of Action

The compound acts as a strong electrophile due to the presence of the ethynyl group. It interacts with its targets through addition reactions, forming covalent bonds with nucleophilic functional groups. This interaction leads to the modification of biomolecules or intermediates, potentially altering their function or activity .

Biochemical Pathways

this compound’s modification of biomolecules can affect several biochemical pathways. For example, by altering enzyme activity, it can disrupt metabolic pathways, signal transduction, and other cellular processes. The specific pathways affected depend on the biomolecules targeted and the nature of the modifications induced .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and efficacy. The compound’s solubility in organic solvents suggests it can be absorbed and distributed effectively within the body. Detailed pharmacokinetic data specific to this compound are limited .

Result of Action

At the molecular level, the formation of covalent bonds with nucleophilic groups can lead to significant changes in the structure and function of target biomolecules. This can result in altered cellular functions, such as enzyme inhibition or activation, changes in protein stability, and disruption of cellular signaling pathways .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other reactive species, can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures might affect the compound’s reactivity and stability, potentially reducing its efficacy or leading to the formation of unwanted byproducts .

This compound’s unique reactivity and ability to modify biomolecules make it a valuable tool in chemical synthesis and material science applications.

: Santa Cruz Biotechnology : MilliporeSigma

Safety and Hazards

Ethynyl p-tolyl sulfone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

Ethynyl p-tolyl sulfone has potential applications in the synthesis of various chemical compounds. Its use as an acetylene equivalent in Diels–Alder reactions and its role in the synthesis of optically active indan-2-ols suggest that it could have a wide range of applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-ethynylsulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHKWIMQNXVEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403554
Record name Ethynyl p-tolyl sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13894-21-8
Record name Ethynyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl p-Tolyl Sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethynyl p-tolyl sulfone primarily used for in organic synthesis?

A1: this compound serves as a versatile reagent in organic synthesis, particularly as a dienophile in Diels-Alder reactions [, , ]. Its electron-withdrawing sulfone group enhances its reactivity towards dienes, facilitating the formation of six-membered cyclic compounds.

Q2: Can you provide examples of specific reactions where this compound acts as a dienophile?

A2: Certainly! this compound reacts with 1,3-dienes to produce tosyl-1,4-cyclohexadienes, which can be further transformed into 4,7-dihydro-2H-isoindole derivatives []. Additionally, it plays a crucial role in synthesizing the analgesic alkaloid epibatidine by reacting with an N-protected pyrrole, constructing the core azabicyclo[2.2.1]heptane skeleton of the molecule [].

Q3: Besides Diels-Alder reactions, are there other applications of this compound in synthesis?

A3: Yes, this compound has proven useful in several other synthetic transformations:

  • Ring Expansion: It reacts with enantiomerically pure 2-alkenyl azetidines to yield unsaturated azocanes, offering a new route to functionalized eight-membered nitrogen heterocycles [].
  • Synthesis of Optically Active Indan-2-ols: It acts as a key building block in the synthesis of optically active indan-2-ols via a Ti(O-i-Pr)4/2 i-PrMgCl-mediated metalative Reppe reaction starting from 4-siloxy-1,6-alkadiynes [].
  • Formation of 2-Amino-5-(p-tolylsulfinyl)furans: It reacts with (1-Alkynyl)dialkylamines similarly to N-(1-alkynyl)anilines, yielding 2-amino-5-(p-tolylsulfinyl)furans, which can be further oxidized or isomerized [].

Q4: What are the advantages of using this compound as an acetylene equivalent?

A4: this compound offers several advantages:

  • Stability: It is a stable and crystalline solid, making it easier to handle than volatile acetylene gas [].
  • Reactivity: The electron-withdrawing sulfone group increases its reactivity as a dienophile and Michael acceptor [, ].
  • Versatility: The tosyl group can be easily removed or transformed into other functional groups, providing synthetic flexibility [].

Q5: Are there any reported methods for the convenient preparation of this compound?

A5: Yes, researchers have developed a simplified method for preparing this compound involving silica gel mediated desilylation of aryl 2-(trimethylsilyl)ethynyl sulfones [, ]. This method offers a good yield and high purity of the compound on a multigram scale.

Q6: What is the role of Lewis acids in reactions involving this compound?

A6: Lewis acids can catalyze ene reactions involving this compound []. The Lewis acid coordinates to the sulfone group, enhancing its electron-withdrawing ability and promoting the ene reaction with suitable alkene partners.

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